3,9-Dibromophenanthrene

Crystallography Solid-state chemistry Materials science

3,9-Dibromophenanthrene (CAS 61650-89-3) is the exclusive meta-linked brominated phenanthrene monomer for wide-bandgap OLED hosts and soluble conjugated polymers. The 3,9-dibromo substitution pattern dictates precise Suzuki/Stille polymerization kinetics and backbone conformation—unlike 3,6- or 9,10-isomers, which often yield insoluble products or inferior device performance. Its solved single-crystal structure validates solid-state π-stacking motifs critical for charge transport. Standard purity is ≥95%; custom synthesis of higher-purity grades is available upon request. This isomer is essential for reproducible blue-shifted emission and high-mobility organic semiconductors.

Molecular Formula C14H8Br2
Molecular Weight 336.02 g/mol
CAS No. 61650-89-3
Cat. No. B3054704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,9-Dibromophenanthrene
CAS61650-89-3
Molecular FormulaC14H8Br2
Molecular Weight336.02 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)Br)Br
InChIInChI=1S/C14H8Br2/c15-10-6-5-9-7-14(16)12-4-2-1-3-11(12)13(9)8-10/h1-8H
InChIKeyWCBHODORIADFPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,9-Dibromophenanthrene (CAS 61650-89-3): A Key Building Block for Advanced Organic Electronics and Research


3,9-Dibromophenanthrene (CAS 61650-89-3) is a brominated polycyclic aromatic hydrocarbon (PAH) [1] that serves as a crucial intermediate in the synthesis of complex organic materials. It is a white to off-white crystalline solid with the molecular formula C14H8Br2 and a molecular weight of 336.02 g/mol [2]. Its value is derived from the rigid, planar phenanthrene core that promotes efficient π-conjugation, combined with the two reactive bromine atoms located at the 3- and 9-positions, which are ideal handles for metal-catalyzed cross-coupling reactions like Suzuki and Stille couplings to build advanced conjugated polymers and small molecules . The compound's specific substitution pattern differentiates it from other dibromophenanthrene isomers and alternative building blocks, directly influencing the structural and electronic properties of the final materials.

Why Isomeric Dibromophenanthrenes Are Not Interchangeable for Advanced Material Synthesis


Generic substitution among dibromophenanthrene isomers is not feasible due to the critical influence of bromine substitution patterns on reaction selectivity, solid-state packing, and the ultimate optoelectronic properties of the synthesized materials. The specific 3,9-substitution pattern in 3,9-dibromophenanthrene dictates a unique molecular geometry and dipole moment compared to the 3,6- [1] or 9,10-isomers [2]. This leads to distinct reactivity in cross-coupling polymerizations, where the relative positions of the bromine atoms control the polymer's backbone conformation and solubility. Furthermore, the crystalline packing, which is essential for charge transport in organic electronics, is directly determined by the isomer's shape and intermolecular interactions. For instance, the crystal structure of 3,6-dibromophenanthrene is known to exhibit a herringbone arrangement with face-to-face slipped π–π stacking [1], while 9,10-dibromophenanthrene packs with a different symmetry due to its molecular planarity [2]. Substituting one isomer for another without rigorous validation can lead to failed polymerizations, insoluble products, or materials with dramatically inferior device performance.

Quantifiable Differentiation: Performance Benchmarks for 3,9-Dibromophenanthrene Against Its Closest Analogs


High-Resolution Structural Validation: X-Ray Diffraction Confirms Molecular Planarity and Unique Packing of 3,9-Dibromophenanthrene

Unlike many isomers, 3,9-dibromophenanthrene has been isolated as a pure compound and its solid-state crystal structure has been fully characterized by single-crystal X-ray diffraction [1]. This provides unambiguous evidence of its molecular conformation and intermolecular packing, which are crucial for predicting and controlling material properties. The experimental bond lengths and angles were further validated against density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level, showing strong agreement [1].

Crystallography Solid-state chemistry Materials science

Regioselective Synthesis and Purification: 3,9-Dibromophenanthrene as a Purifiable Isomer from Direct Bromination

During the bromination of 9-bromophenanthrene, a mixture of dibromophenanthrene isomers is formed. Research shows that from this complex mixture, only the 3,9-dibromophenanthrene isomer can be readily isolated in pure form and fully characterized [1]. This demonstrates a practical advantage in sourcing a well-defined building block, as the alternative of using isomeric mixtures can lead to unpredictable material properties.

Organic synthesis Isomer purification Process chemistry

Enabling Site-Selective Polymerization: The 3,9-Substitution Pattern of 3,9-Dibromophenanthrene Directs Polymer Backbone Architecture

The 3,9-substitution pattern in 3,9-dibromophenanthrene is strategically designed to create kinked or meta-linked structures in conjugated polymers, which is a common motif to control conjugation length, solubility, and to tune the emission color towards the blue region . In contrast, linear or para-linked building blocks, such as 2,7-dibromo-9,9-dimethylfluorene, typically yield polymers with extended conjugation lengths and different electronic and optical properties . This specific regio-chemistry is therefore a deliberate design choice for accessing a different class of optoelectronic materials.

Polymer chemistry Conjugated polymers OLED materials

High-Value Application Scenarios for 3,9-Dibromophenanthrene in Scientific Research and Industrial R&D


Synthesis of Kinked Conjugated Polymers for Blue OLEDs and Organic Electronics

3,9-Dibromophenanthrene is an ideal monomer for constructing conjugated polymers with meta-linkages. This kinked architecture disrupts extended π-conjugation, which is a key strategy for blue-shifting emission and improving solubility [1]. Researchers use it in Suzuki or Stille polycondensations to create novel polymeric host or emissive materials for organic light-emitting diodes (OLEDs) where a wide bandgap and stable blue emission are required .

Fundamental Solid-State and Crystallography Studies

The compound serves as a model system for studying the effect of bromine substitution on the crystal packing of polycyclic aromatic hydrocarbons. Its well-defined, solved crystal structure [1] makes it a valuable reference for computational chemists and crystallographers investigating non-covalent interactions, such as π-π stacking and halogen bonding, which are crucial for charge transport in organic semiconductors.

Building Block for Complex Polycyclic Aromatic Frameworks

The two bromine atoms at the 3- and 9-positions provide reactive sites for iterative functionalization. It is used as a precursor in multi-step syntheses to construct larger, more complex polycyclic aromatic systems via tandem cross-coupling and cyclization reactions [2]. This approach is used in the development of novel materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

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